Ethanone, 2-(6-chloro-1,3-benzodioxol-5-yl)-1-phenyl-
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Overview
Description
Ethanone, 2-(6-chloro-1,3-benzodioxol-5-yl)-1-phenyl- is a chemical compound that features a unique structure combining a benzodioxole ring with a phenyl group and a chloro substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-(6-chloro-1,3-benzodioxol-5-yl)-1-phenyl- typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Chlorination: The benzodioxole ring is then chlorinated at the 6-position using a chlorinating agent such as thionyl chloride.
Coupling with Phenyl Group: The chlorinated benzodioxole is then coupled with a phenyl group through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 2-(6-chloro-1,3-benzodioxol-5-yl)-1-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethanone, 2-(6-chloro-1,3-benzodioxol-5-yl)-1-phenyl- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer properties due to its ability to inhibit tubulin polymerization.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic properties.
Biological Studies: It is used in research to understand its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism by which Ethanone, 2-(6-chloro-1,3-benzodioxol-5-yl)-1-phenyl- exerts its effects involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets include tubulin proteins, and the pathways involved are related to the disruption of microtubule dynamics.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A simpler structure without the phenyl and chloro substituents.
2-(1,3-Benzodioxol-5-yl)-1-phenylethanone: Lacks the chloro substituent.
6-Chloro-1,3-benzodioxole: Lacks the phenyl and ethanone groups.
Uniqueness
Ethanone, 2-(6-chloro-1,3-benzodioxol-5-yl)-1-phenyl- is unique due to its combination of a benzodioxole ring, a phenyl group, and a chloro substituent, which imparts specific chemical and biological properties not found in simpler analogs .
Properties
CAS No. |
214288-78-5 |
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Molecular Formula |
C15H11ClO3 |
Molecular Weight |
274.70 g/mol |
IUPAC Name |
2-(6-chloro-1,3-benzodioxol-5-yl)-1-phenylethanone |
InChI |
InChI=1S/C15H11ClO3/c16-12-8-15-14(18-9-19-15)7-11(12)6-13(17)10-4-2-1-3-5-10/h1-5,7-8H,6,9H2 |
InChI Key |
MWJSGEGZFOICSO-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)CC(=O)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
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